5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15871463
InChI: InChI=1S/C20H26N2O/c1-2-3-14-22-15-8-7-11-19(22)17-12-13-20(21-16-17)23-18-9-5-4-6-10-18/h4-6,9-10,12-13,16,19H,2-3,7-8,11,14-15H2,1H3
SMILES:
Molecular Formula: C20H26N2O
Molecular Weight: 310.4 g/mol

5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine

CAS No.:

Cat. No.: VC15871463

Molecular Formula: C20H26N2O

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine -

Specification

Molecular Formula C20H26N2O
Molecular Weight 310.4 g/mol
IUPAC Name 5-(1-butylpiperidin-2-yl)-2-phenoxypyridine
Standard InChI InChI=1S/C20H26N2O/c1-2-3-14-22-15-8-7-11-19(22)17-12-13-20(21-16-17)23-18-9-5-4-6-10-18/h4-6,9-10,12-13,16,19H,2-3,7-8,11,14-15H2,1H3
Standard InChI Key HSGGVSGDFKPCRA-UHFFFAOYSA-N
Canonical SMILES CCCCN1CCCCC1C2=CN=C(C=C2)OC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 5-(1-butylpiperidin-2-yl)-2-phenoxypyridine, reflects its three primary components:

  • A pyridine ring substituted at the 2-position with a phenoxy group.

  • A piperidine ring substituted at the 2-position with a butyl chain.

  • A bridge connecting the piperidine’s 2-position to the pyridine’s 5-position.

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC20H26N2O\text{C}_{20}\text{H}_{26}\text{N}_2\text{O}
Molecular Weight310.4 g/mol
IUPAC Name5-(1-butylpiperidin-2-yl)-2-phenoxypyridine
CAS NumberNot publicly disclosed
SMILESC(CCCC)N1C(CCCC1)C2=CN=C(C=C2)OC3=CC=CC=C3

The presence of both pyridine and piperidine rings introduces distinct electronic and steric properties. The phenoxy group contributes aromaticity and potential π-π stacking interactions, while the butylpiperidine moiety enhances lipophilicity, likely influencing blood-brain barrier permeability .

Synthesis and Structural Elaboration

General Synthetic Strategies

Although explicit protocols for 5-(1-butylpiperidin-2-yl)-2-phenoxypyridine are scarce, analogous piperidine-pyridine hybrids are typically synthesized via:

  • Nucleophilic Aromatic Substitution: Introducing the phenoxy group to pyridine via reaction with phenol derivatives under basic conditions.

  • Piperidine Functionalization: Alkylation of piperidine with butyl halides to form 1-butylpiperidine, followed by coupling to the pyridine core .

  • Cross-Coupling Reactions: Transition metal-catalyzed couplings (e.g., Suzuki-Miyaura) to link pre-functionalized pyridine and piperidine intermediates .

A hypothetical multi-step synthesis might proceed as follows:

  • Synthesis of 2-Phenoxypyridine:

    • React 2-chloropyridine with phenol in the presence of K2CO3\text{K}_2\text{CO}_3 to yield 2-phenoxypyridine.

  • Preparation of 1-Butylpiperidine:

    • Alkylate piperidine with 1-bromobutane using a base like NaH\text{NaH}.

  • Coupling via C-H Activation:

    • Use palladium catalysis to couple 1-butylpiperidine to the 5-position of 2-phenoxypyridine .

Key Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the pyridine’s 5-position requires careful control of reaction conditions.

  • Steric Hindrance: The bulky butylpiperidine group may slow coupling reactions, necessitating high-temperature or microwave-assisted conditions .

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